molecular formula C13H14BrClN2OS B1472915 ZLN024 (hydrochloride) CAS No. 1883548-91-1

ZLN024 (hydrochloride)

Cat. No. B1472915
M. Wt: 361.69 g/mol
InChI Key: MMQCYIMDROWWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZLN024 hydrochloride is an allosteric activator of AMP-activated protein kinase (AMPK). It directly activates recombinant AMPK α1β1γ1, AMPK α2β1γ1, AMPK α1β2γ1, and AMPK α2β2γ1 heterotrimer with EC50s of 0.42 µM, 0.95 µM, 1.1 µM, and 0.13 µM, respectively .


Chemical Reactions Analysis

ZLN024 hydrochloride allosterically stimulates active AMPK heterotrimers and the inactive α1 subunit truncations α1 (1-394) and α1 (1-335) but not α1 (1-312). AMPK activation by ZLN024 requires the pre-phosphorylation of Thr-172 by at least one upstream kinase .

Scientific Research Applications

AMPK Activation and Metabolic Disorders

ZLN024 hydrochloride is primarily recognized for its role as an allosteric activator of AMP-activated protein kinase (AMPK). This activation is crucial for metabolic studies, particularly in the context of type 2 diabetes mellitus and metabolic syndrome. ZLN024 facilitates the activation of AMPK in various cell types, including L6 myotubes and primary hepatocytes, promoting glucose uptake and fatty acid oxidation. Notably, its action doesn't significantly increase the ADP/ATP ratio. In db/db mice, a model for diabetes, ZLN024 at a dosage of 15 mg/kg/day has shown beneficial effects such as improved glucose tolerance and reduced liver tissue weight, triacylglycerol, and total cholesterol content. This suggests a potential therapeutic application for metabolic disorders (Zhang et al., 2013).

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics of ZLN024 hydrochloride and its interactions with other substances is vital in the realm of drug development and therapy. Although the current database does not provide specific data on ZLN024 in this context, studies on similar compounds can offer insights into how ZLN024 might behave in the body, especially concerning its absorption, distribution, metabolism, and excretion. For example, research on the ZhaLi NuSi Prescription (ZLNS), a traditional medicine, and its essential oils' impact on the pharmacokinetics of its non-volatile components in rats, highlights the importance of considering herbal-drug interactions. This kind of study could be a model for examining how ZLN024 interacts with other compounds or medications (Zhang et al., 2021).

Safety And Hazards

ZLN024 hydrochloride is not classified as a dangerous substance according to the Global Harmonized System (GHS). It has a health hazard rating of 0, indicating that it poses minimal health risks .

Relevant Papers The research paper published in PLOS ONE provides valuable insights into the potential therapeutic applications of ZLN024 hydrochloride . The paper discusses the compound’s ability to improve glucose tolerance and fatty acid oxidation, suggesting its potential as a treatment for type 2 diabetes and other metabolic syndromes .

properties

IUPAC Name

2-[2-(2-bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2OS.ClH/c1-10-3-4-12(11(14)9-10)17-7-8-18-13-15-5-2-6-16-13;/h2-6,9H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQCYIMDROWWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCSC2=NC=CC=N2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ZLN024 (hydrochloride)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Yu, Q Tang, G Chen, X Lu, Y Yin, M Xie… - Cell Death & …, 2022 - nature.com
… mice injected AMPK activator (ZLN024 hydrochloride, MCE, 15 … injected AMPK activator ZLN024 hydrochloride or equal … injected AMPK activator ZLN024 hydrochloride or equal solvent (…
Number of citations: 6 www.nature.com
G Marrone, F De Chiara, K Böttcher, A Levi… - …, 2018 - Wiley Online Library
… Specific treatment with the v-ATPase inhibitors bafilomycin A1 and KM91104; with the AMPK activators diflunisal, A769662, and ZLN024 hydrochloride; and with TGFβ1 and PDGF-BB …
Number of citations: 13 aasldpubs.onlinelibrary.wiley.com
J Singh, B Olle, H Suhail, MM Felicella… - Journal of …, 2016 - Wiley Online Library
… Further evidence for the role of AMPKα1 in regulating Abcd2 levels was obtained by using synthetic small molecule AMPK activators PT-1, ZLN024 hydrochloride and A769662 (Fig. 6e)…
Number of citations: 25 onlinelibrary.wiley.com

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